molecular formula C26H27N3O4S2 B2549584 (Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-09-7

(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2549584
CAS No.: 864975-09-7
M. Wt: 509.64
InChI Key: HQEUJUZFBKMGSE-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex synthetic small molecule characterized by a benzothiazole core linked to a sulfamoyl-benzamide moiety. This structure combines electron-rich and planar aromatic systems, which are often investigated for their potential to interact with biological targets such as enzymes and receptors. Compounds featuring benzothiazole scaffolds are of significant interest in several scientific fields, including medicinal chemistry, where they are explored for their bioactive properties, and in organic synthesis, where they serve as intermediates for creating more complex molecular architectures. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own thorough characterization and biological testing to determine this novel compound's specific mechanism of action and research applications.

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-4-29(21-8-6-5-7-9-21)35(31,32)22-13-11-20(12-14-22)25(30)27-26-28(16-17-33-3)23-15-10-19(2)18-24(23)34-26/h5-15,18H,4,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEUJUZFBKMGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, referred to as compound B7, is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on the compound's biological activity, focusing on its anticancer and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure characterized by:

  • Benzothiazole core : A fused benzene and thiazole ring that is known for diverse biological activities.
  • Sulfamoyl group : Enhances solubility and bioactivity.
  • Methoxyethyl and methyl substituents : Modifications that may influence pharmacokinetics and receptor interactions.

Biological Activity Overview

The biological evaluation of compound B7 has revealed significant anticancer and anti-inflammatory properties. The following sections detail specific findings from various studies.

Anticancer Activity

  • Cell Proliferation Inhibition :
    • B7 was tested against several cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay demonstrated a dose-dependent inhibition of cell proliferation at concentrations of 1, 2, and 4 μM, with significant reductions in cell viability observed compared to control groups .
  • Mechanism of Action :
    • Flow cytometry analyses indicated that B7 induces apoptosis in cancer cells. The compound was shown to arrest the cell cycle, particularly at the G1 phase, suggesting a mechanism that disrupts normal cell cycle progression .
    • Western blot assays revealed that B7 inhibits key signaling pathways involved in cancer cell survival, specifically the AKT and ERK pathways, which are crucial for cell proliferation and survival .
  • Inflammatory Cytokine Modulation :
    • In addition to its direct effects on cancer cells, B7 significantly decreased levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent alongside its anticancer activity .

Anti-inflammatory Activity

  • Cytokine Inhibition :
    • The ability of B7 to reduce IL-6 and TNF-α levels suggests a dual role in mitigating inflammation while combating cancer. This is particularly relevant as chronic inflammation is often linked to tumor progression .
  • Potential Therapeutic Applications :
    • Given its dual action, B7 may serve as a candidate for combination therapies targeting both cancer and associated inflammatory conditions.

Case Studies

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives similar to B7:

  • Study 1 : A series of benzothiazole compounds were synthesized and evaluated for their anticancer properties. Compound B7 emerged as one of the most promising candidates due to its potent activity against multiple cancer cell lines .
  • Study 2 : Research highlighted the importance of structural modifications in enhancing the biological activity of benzothiazole derivatives. The presence of the sulfamoyl group in B7 was noted as a critical factor contributing to its enhanced solubility and bioactivity compared to other derivatives lacking this modification .

Comparative Analysis Table

CompoundCell Line TestedIC50 (μM)Mechanism of ActionInflammatory Cytokine Reduction
B7A4311-4Apoptosis, Cell Cycle ArrestIL-6, TNF-α
B6A5492-5ApoptosisModerate
B5H12993-6Cell Cycle ArrestLow

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Formula (Calculated MW)
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-(2-methoxyethyl), 6-methyl; 4-(N-ethyl-N-phenylsulfamoyl)benzamide C₃₀H₃₂N₄O₄S₂ (608.78 g/mol)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl; thione group ~C₂₀H₁₄F₂N₄O₂S (436.41 g/mol)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole Isoxazole-5-yl; phenyl; benzamide C₁₈H₁₂N₄O₂S (348.39 g/mol)
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzo[d]thiazol-2(3H)-ylidene 6-methoxy; 3-methyl; 4-(N-benzyl-N-methylsulfamoyl)benzamide C₂₅H₂₄N₄O₄S₂ (524.66 g/mol)

Key Observations :

  • The 3-(2-methoxyethyl) substituent improves hydrophilicity compared to the 3-methyl group in , which may enhance aqueous solubility.
  • The N-ethyl-N-phenylsulfamoyl group introduces bulkier substituents than the N-benzyl-N-methylsulfamoyl group in , possibly affecting steric hindrance during receptor binding.

Key Observations :

  • The target compound’s synthesis likely shares similarities with , involving sulfamoylation of a benzamide intermediate.
  • Triazoles [7–9] require tautomer equilibration during cyclization (), a step unnecessary for the rigid benzothiazole core of the target compound.

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Compound Class IR Peaks (cm⁻¹) NMR Features MS Fragmentation Patterns
Target Compound Expected: ~1660 (C=O), ~1250 (S=O) Benzo[d]thiazole protons (δ 6.5–8.5); methoxyethyl (δ 3.2–3.6) Predominant benzamide cleavage
Triazoles [7–9] 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer confirmation; absence of C=O peaks Fragmentation at triazole ring
Thiadiazoles (6) 1606 (C=O), 1240–1250 (C=S) Aromatic protons (δ 7.36–8.32); isoxazole protons (δ 7.95–8.13) Base peak at m/z 77 (phenyl fragment)

Key Observations :

  • The target compound’s C=O stretch (~1660 cm⁻¹) aligns with benzamide derivatives like , while its sulfamoyl S=O peaks (~1250 cm⁻¹) differ from sulfonyl groups in (1243–1258 cm⁻¹).
  • The absence of NH stretches in the target compound (due to the imine bond) contrasts with triazoles [7–9], which show NH bands at 3278–3414 cm⁻¹ ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.